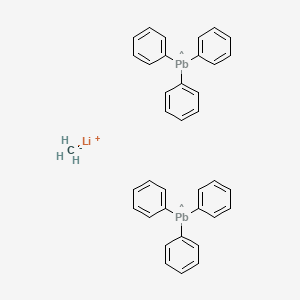
Lithium methanide--triphenylplumbyl (1/1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium methanide–triphenylplumbyl (1/1/2) is an organometallic compound that combines lithium, methanide, and triphenylplumbyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium methanide–triphenylplumbyl typically involves the reaction of lithium methanide with triphenylplumbyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for lithium methanide–triphenylplumbyl are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Lithium methanide–triphenylplumbyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium methanide and triphenylplumbyl oxide.
Reduction: It can be reduced to form lithium hydride and triphenylplumbyl.
Substitution: The compound can participate in substitution reactions where the triphenylplumbyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and organometallic reagents are commonly employed.
Major Products
The major products formed from these reactions include lithium methanide, triphenylplumbyl oxide, lithium hydride, and substituted triphenylplumbyl derivatives.
科学的研究の応用
Lithium methanide–triphenylplumbyl has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-metal bonds.
Biology: The compound is studied for its potential use in biological assays and as a probe for studying metal-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity and stability.
作用機序
The mechanism of action of lithium methanide–triphenylplumbyl involves the interaction of the lithium and plumbyl groups with various molecular targets. The lithium ion can coordinate with electron-rich sites, while the triphenylplumbyl group can participate in π-π interactions and covalent bonding. These interactions facilitate the compound’s reactivity and enable it to participate in a wide range of chemical transformations.
類似化合物との比較
Similar Compounds
Lithium methanide–triphenylstannyl: Similar in structure but contains tin instead of lead.
Lithium methanide–triphenylgermyl: Contains germanium instead of lead.
Lithium methanide–triphenylsilyl: Contains silicon instead of lead.
Uniqueness
Lithium methanide–triphenylplumbyl is unique due to the presence of the lead atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain types of chemical reactions compared to its tin, germanium, and silicon analogs.
特性
CAS番号 |
76002-47-6 |
|---|---|
分子式 |
C37H33LiPb2 |
分子量 |
9.0e+02 g/mol |
InChI |
InChI=1S/6C6H5.CH3.Li.2Pb/c6*1-2-4-6-5-3-1;;;;/h6*1-5H;1H3;;;/q;;;;;;-1;+1;; |
InChIキー |
XARJPWSYAZIPQH-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH3-].C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


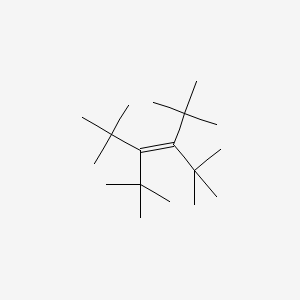

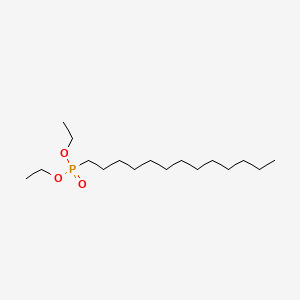
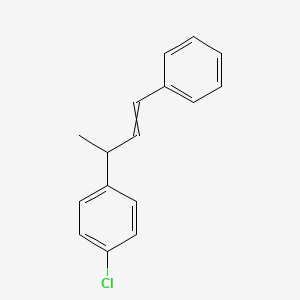
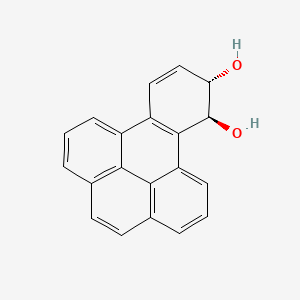
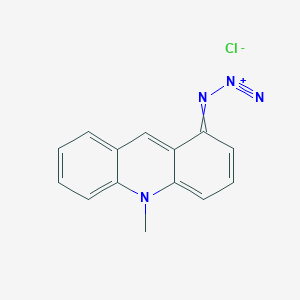
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B14441536.png)
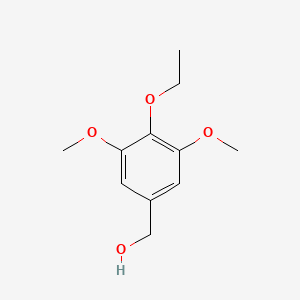
![4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole](/img/structure/B14441542.png)
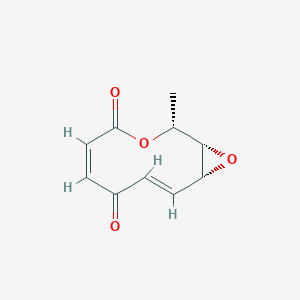
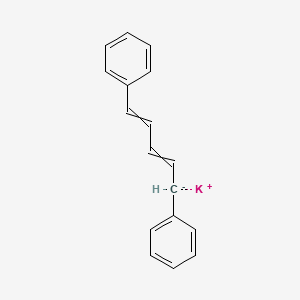
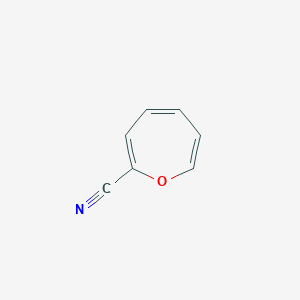
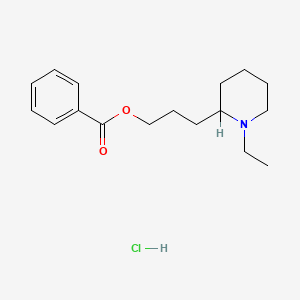
![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)
